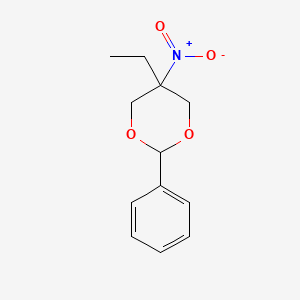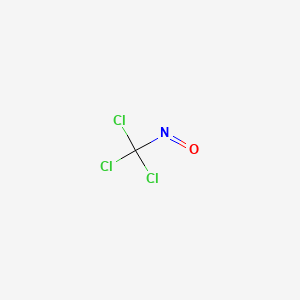
Methane, trichloronitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methane, trichloronitroso- (CCl₃NO) is an organic compound belonging to the class of nitroso compounds. It is characterized by the presence of a nitroso group (NO) attached to a trichloromethyl group (CCl₃). This compound is known for its lachrymatory properties, causing irritation to the eyes and mucous membranes .
準備方法
Methane, trichloronitroso- can be synthesized through various methods. One common synthetic route involves the reaction of chloroform (CHCl₃) with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain the desired purity.
化学反応の分析
Methane, trichloronitroso- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloronitromethane (CCl₃NO₂) using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction of methane, trichloronitroso- can yield trichloromethylamine (CCl₃NH₂) when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
科学的研究の応用
Methane, trichloronitroso- has several applications in scientific research:
Biology: Its lachrymatory properties make it useful in studies related to sensory irritation and pain mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs that target specific molecular pathways.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of methane, trichloronitroso- involves its interaction with biological molecules, leading to irritation and pain. The nitroso group can react with thiol groups in proteins, disrupting their function and causing cellular damage. This interaction triggers a cascade of biochemical events that result in the observed physiological effects .
類似化合物との比較
Methane, trichloronitroso- is unique due to its combination of a trichloromethyl group and a nitroso group. Similar compounds include:
Chloroform (CHCl₃): Lacks the nitroso group and has different chemical properties.
Trichloronitromethane (CCl₃NO₂): Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
Trichloromethylamine (CCl₃NH₂): Contains an amine group instead of a nitroso group, resulting in different biological activities
Methane, trichloronitroso- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
3711-49-7 |
|---|---|
分子式 |
CCl3NO |
分子量 |
148.37 g/mol |
IUPAC名 |
trichloro(nitroso)methane |
InChI |
InChI=1S/CCl3NO/c2-1(3,4)5-6 |
InChIキー |
WXWITNRAXGTELB-UHFFFAOYSA-N |
正規SMILES |
C(N=O)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
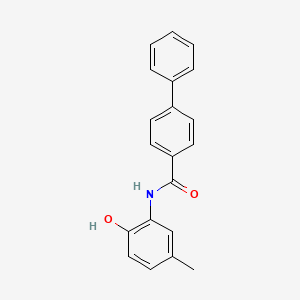


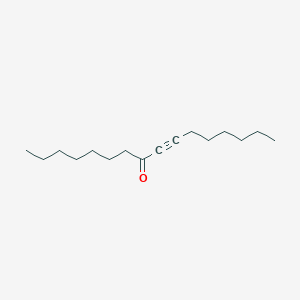
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)
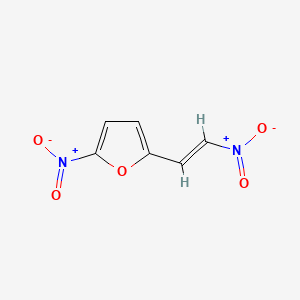
![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)
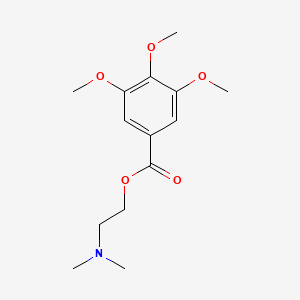
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
